![molecular formula C14H9N3O2S B2638896 3-硝基-5H-苯并咪唑并[1,2-a][3,1]苯并噻嗪 CAS No. 524037-03-4](/img/structure/B2638896.png)

3-硝基-5H-苯并咪唑并[1,2-a][3,1]苯并噻嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

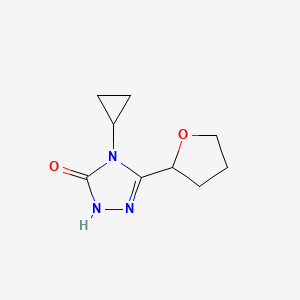

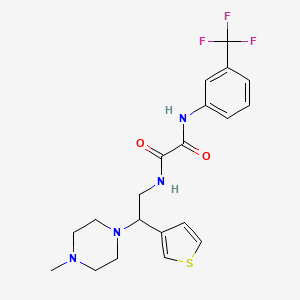

3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine is a nitrogen- and sulfur-containing heterocyclic compound . It is a novel electron-affine entity that has been used in the development of new bipolar host materials .

Physical And Chemical Properties Analysis

3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine exhibits high triplet energy (ET) of 3.0 eV, superior thermal robustness with the thermal decomposition temperature of up to 392°C, a glass transition temperature of up to 161°C, and high solubility in common organic solvents .科学研究应用

合成方法和化学转化

- 在合成苯并咪唑和苯并噻唑的过程中发现了一类新的2-苄基-3-苯基-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪,突出了这些化合物在化学反应中的多功能性,这得益于分子碘介导的氧化环化(Gunaganti Naresh, R. Kant, T. Narender, 2014)。

- 利用可调控的碱控制区域选择性级联反应来合成噻唑并[3,2-a]苯并咪唑和苯并咪唑并[2,1-b]-1,3-噻嗪,展示了这些支架的化学灵活性和功能化可能性(Jiaqi Zhang et al., 2014)。

抗癌活性

- 合成了与三唑并-噻二唑和三唑并-噻二嗪结合的苯并咪唑化合物,显示出显着的广谱抗癌活性,表明它们作为先导化合物开发新抗癌剂的潜力(A. Husain et al., 2013)。

作用机制

Target of Action

The primary targets of the compound 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine are currently unknown. The compound is a novel electron-affine entity , suggesting that it may interact with electron-rich targets

Mode of Action

As an electron-affine entity , it likely interacts with its targets through electron transfer processes. This could result in changes to the target’s structure or function, but more research is needed to confirm this and to understand the specifics of these interactions.

Biochemical Pathways

The biochemical pathways affected by 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine are currently unknown. Given its electron-affine nature , it may influence pathways involving electron transfer or redox reactions. The downstream effects of these pathway alterations would depend on the specific pathways and targets involved and require further investigation.

Pharmacokinetics

Its molecular weight is 283.31 g/mol , which is within the range generally favorable for oral bioavailability.

Result of Action

Given its electron-affine nature , it may induce changes in the electron distribution or redox state of its targets, potentially affecting their function

属性

IUPAC Name |

3-nitro-5H-benzimidazolo[1,2-a][3,1]benzothiazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2S/c18-17(19)10-5-6-12-9(7-10)8-20-14-15-11-3-1-2-4-13(11)16(12)14/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBYJEQYBVUMKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=C3S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride](/img/structure/B2638814.png)

![11-Sulfanylphenanthro[9,10-g]pteridin-13-ol](/img/structure/B2638815.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2638816.png)

![1-methyl-3-[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]pyridinium iodide](/img/structure/B2638820.png)

![N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2638822.png)

![2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2638824.png)

![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B2638825.png)

![N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2638826.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2638830.png)